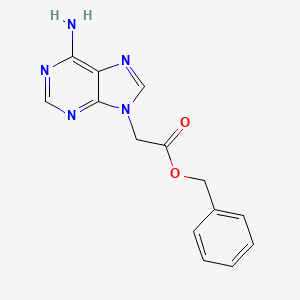

Benzyl 2-(6-amino-9H-purin-9-yl)acetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-(6-aminopurin-9-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2/c15-13-12-14(17-8-16-13)19(9-18-12)6-11(20)21-7-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REEOHDZSWIHYBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CN2C=NC3=C(N=CN=C32)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzyl 2 6 Amino 9h Purin 9 Yl Acetate

Strategies for Purine (B94841) N-Alkylation

The introduction of the acetate (B1210297) side chain onto the purine ring is a critical step in the synthesis of Benzyl (B1604629) 2-(6-amino-9H-purin-9-yl)acetate. This transformation is typically achieved through N-alkylation of a purine derivative. A significant challenge in purine alkylation is controlling the regioselectivity, as alkylation can occur at different nitrogen atoms in the purine ring, most commonly at the N-9 and N-7 positions. nih.govacs.org The thermodynamically more stable N-9 isomer is often the major product. nih.govacs.org

Direct alkylation of adenine (B156593) (6-aminopurine) or a related precursor with an appropriate alkyl halide, such as benzyl bromoacetate, under basic conditions is a common approach. nih.govacs.org The choice of base and solvent can influence the ratio of N-9 to N-7 isomers. Bases like potassium carbonate are frequently employed in polar aprotic solvents such as N,N-dimethylformamide (DMF). chemicalbook.com

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate these reactions and improve yields and selectivity. researchgate.net For instance, microwave-assisted N-alkylation of adenine with different alkyl halides has been shown to proceed with high yields. researchgate.net Phase-transfer catalysis is another technique that can enhance the rate and selectivity of N-alkylation, particularly for poorly soluble purine derivatives. researchgate.net

Esterification Techniques in the Synthesis of Acetate Derivatives

The benzyl ester moiety of the target molecule is typically formed through esterification. The most common method for this transformation is the Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. scribd.comscribd.com In the context of Benzyl 2-(6-amino-9H-purin-9-yl)acetate, this would involve the reaction of 2-(6-amino-9H-purin-9-yl)acetic acid with benzyl alcohol.

Alternatively, the ester can be formed by reacting the sodium salt of the carboxylic acid with a benzyl halide, such as benzyl bromide or benzyl chloride. This method proceeds via an SN2 reaction mechanism. sciencemadness.org Another approach involves the use of a more reactive carboxylic acid derivative, such as an acyl chloride or anhydride, which can react with benzyl alcohol to form the ester. scribd.com

The choice of esterification method depends on the stability of the starting materials and the desired reaction conditions. For a molecule like this compound, which contains a sensitive purine ring, milder esterification conditions may be preferred to avoid side reactions.

Precursor Selection and Chemical Transformations

The synthesis of this compound can be approached from different starting materials. A logical retrosynthetic analysis suggests two primary pathways:

Alkylation of Adenine: This route begins with the N-alkylation of adenine with a benzyl haloacetate, such as benzyl bromoacetate. This directly introduces the entire side chain in a single step.

Stepwise Synthesis: A more versatile approach involves the initial alkylation of a protected or precursor purine, followed by functional group transformations. For example, 6-chloropurine (B14466) can be alkylated at the N-9 position with benzyl bromoacetate. chemicalbook.com The resulting 6-chloro intermediate can then be converted to the 6-amino derivative through nucleophilic aromatic substitution with ammonia (B1221849) or a protected amine. acs.org This stepwise approach allows for greater flexibility in introducing various substituents at the 6-position.

| Precursor Compound | Role in Synthesis |

| Adenine | Starting purine for direct N-alkylation. |

| 6-Chloropurine | Precursor for the purine ring, allowing for subsequent amination. acs.org |

| Benzyl Bromoacetate | Alkylating agent to introduce the benzyl acetate side chain. chemicalbook.com |

| Benzyl Alcohol | Reagent for esterification of the carboxylic acid. scribd.comscribd.com |

| 2-(6-amino-9H-purin-9-yl)acetic acid | Direct precursor for esterification with benzyl alcohol. |

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically optimized include the choice of solvent, base, catalyst, temperature, and reaction time.

For the N-alkylation step, the solvent can have a significant impact on the reaction rate and selectivity. Polar aprotic solvents like DMF are often used to dissolve the purine starting material. chemicalbook.com The choice of base is also critical, with weaker bases like potassium carbonate being favored to minimize side reactions. Temperature control is important to manage the regioselectivity, as higher temperatures can sometimes lead to a greater proportion of the N-7 isomer.

In the esterification step, particularly for Fischer esterification, the molar ratio of the alcohol to the carboxylic acid can be adjusted to drive the equilibrium towards the product. sciencemadness.org The amount and type of acid catalyst also play a key role. For syntheses involving sensitive functional groups, enzymatic catalysis using lipases is an alternative that can proceed under milder conditions. researchgate.net

The table below presents a hypothetical optimization study for the N-alkylation of adenine with benzyl bromoacetate, based on common practices in purine chemistry.

| Entry | Base | Solvent | Temperature (°C) | Yield of N-9 Isomer (%) |

| 1 | K2CO3 | DMF | 25 | Moderate |

| 2 | K2CO3 | DMF | 60 | High |

| 3 | Cs2CO3 | Acetonitrile | 25 | Moderate |

| 4 | NaH | THF | 0 to 25 | High (potential for side reactions) |

Novel Synthetic Routes and Green Chemistry Approaches

Recent advances in organic synthesis have focused on the development of more environmentally friendly and efficient methods. For the synthesis of purine derivatives like this compound, several green chemistry approaches can be considered.

Microwave-assisted synthesis is a prominent green technique that can significantly reduce reaction times, improve yields, and sometimes enhance regioselectivity in N-alkylation reactions. researchgate.netrsc.org The use of greener solvents, such as ionic liquids or water, is also being explored to replace traditional volatile organic solvents.

In the context of esterification, the use of solid acid catalysts or biocatalysts like immobilized lipases represents a greener alternative to strong mineral acids. researchgate.netgeniusjournals.org These catalysts can often be recovered and reused, reducing waste and simplifying product purification. For instance, the enzymatic synthesis of benzyl acetate has been optimized using immobilized lipase, demonstrating the potential for biocatalysis in this type of transformation. researchgate.net

Molecular and Cellular Mechanisms of Action of Benzyl 2 6 Amino 9h Purin 9 Yl Acetate

Interactions with Cellular Enzymes and Protein Targets in In Vitro Models

There is currently no publicly available scientific literature detailing the interactions of Benzyl (B1604629) 2-(6-amino-9H-purin-9-yl)acetate with specific cellular enzymes or protein targets in in vitro models. Consequently, no data can be presented on its enzymatic inhibition or activation profiles, or its direct binding to any protein targets.

Modulation of Purine (B94841) Metabolic Pathways in Non-Human Biological Systems

No studies have been published that investigate the effects of Benzyl 2-(6-amino-9H-purin-9-yl)acetate on purine metabolic pathways in any non-human biological systems. Therefore, information regarding its potential to alter the synthesis, degradation, or salvage of purines is not available.

Receptor Binding Affinity and Ligand-Target Interactions

There is no available data on the receptor binding affinity of this compound for any known biological receptors. Research detailing its specific ligand-target interactions, including binding constants (Kᵢ, Kₔ) or IC₅₀/EC₅₀ values, has not been identified in the public domain.

Investigating Intracellular Signaling Cascades Mediated by the Compound

Scientific investigation into the intracellular signaling cascades that may be mediated by this compound has not been reported. As a result, there is no information on its potential to modulate key signaling pathways, such as those involving protein kinases, G-protein coupled receptors, or other signaling molecules.

Biotransformation Pathways and Metabolite Formation in Non-Human Models

There is a lack of published research on the biotransformation and metabolism of this compound in any non-human models. Studies identifying its metabolic pathways, the enzymes involved in its breakdown, and the structure of any resulting metabolites are not available.

Structure Activity Relationship Sar Studies of Benzyl 2 6 Amino 9h Purin 9 Yl Acetate and Its Analogues

Impact of Benzyl (B1604629) Moiety Modifications on Molecular Recognition

The benzyl group of Benzyl 2-(6-amino-9H-purin-9-yl)acetate plays a crucial role in its interaction with target proteins, often fitting into a hydrophobic pocket. Modifications to this moiety can significantly alter binding affinity and specificity.

Studies on related compounds, such as nitroquinoxaline derivatives with a para-substituted benzyl moiety, have demonstrated that the hydrophobicity of the substituent directly correlates with biological activity. nih.gov For instance, increasing the hydrophobicity of the para-substituent on the benzyl ring in the order of -I > -CF3 > -Br > -Me > -OMe > -OH led to enhanced DNA structural modulation and histone eviction, which in turn correlated with increased anticancer activity. nih.gov This suggests that a more hydrophobic benzyl group can lead to stronger interactions with hydrophobic regions of a target protein.

In the context of adenosine (B11128) receptor ligands, the N6-benzyl group is a well-established modification. For example, N6-benzyladenosine derivatives have been studied for their affinity to adenosine receptors. nih.gov The carbocyclic analogue of N6-(3-iodobenzyl)adenosine-5′-(N-methyluronamide) was found to be selective for the A3 adenosine receptor over the A1 and A2a receptors, highlighting the importance of the benzyl substituent's nature and position in achieving receptor selectivity. nih.gov

These findings indicate that modifications to the benzyl ring of this compound, such as the introduction of various substituents at the para, meta, or ortho positions, could fine-tune its binding affinity and selectivity for a specific biological target.

Table 1: Impact of Benzyl Para-Substituent on Biological Activity of Nitroquinoxaline Analogs

| Benzyl Para-Substituent | Relative Hydrophobicity | Biological Effect (DNA Modulation & Histone Eviction) |

|---|---|---|

| -I | High | Strongest |

| -CF3 | High | Strong |

| -Br | Moderate-High | Moderate |

| -Me | Moderate | Weaker |

| -OMe | Low-Moderate | Weaker |

| -OH | Low | Weakest |

Data derived from studies on nitroquinoxaline derivatives, indicating a trend applicable to benzyl-containing compounds. nih.gov

Influence of Acetate (B1210297) Linker Variations on Biological Efficacy

Research on N9-substituted adenines has shown that the nature of the side chain at the 9-position is a key determinant of biological activity. For instance, in a series of 8-azaadenine (B1664206) analogues developed as A1 adenosine receptor antagonists, the properties of the N9-substituent were crucial for receptor interaction. nih.gov

Furthermore, studies on cytokinin activity of adenine (B156593) derivatives revealed that elongating the linker up to four methylene (B1212753) units resulted in a suppression of activity towards all tested receptors. researchgate.net This suggests that an optimal linker length exists for effective biological interaction. The introduction of rigidity into the linker, for example, by incorporating double or triple bonds, could also restrict the conformational freedom of the molecule, potentially leading to a more favorable binding orientation and increased potency.

Substituent Effects on the Adenine Core Structure

Introducing a bulky substituent at the N6 position of 9-propyladenine has been shown to significantly increase binding affinity at the human A1 and A3 adenosine receptors. nih.gov Conversely, these same N6-substituents can reduce affinity for the A2A receptor. nih.gov

Substitution at the C2 position of the adenine ring also has a significant impact. The presence of a chlorine atom at the C2 position has been found to favor interaction with the A2A adenosine receptor subtype. nih.gov In another study, 2-chloro-2'-deoxyadenosine was identified as a putative partial agonist at A1 receptors. nih.gov

The C8 position is another important site for modification. The introduction of a bromine atom at the 8-position of 9-substituted adenines generally promotes interaction with adenosine receptors, particularly the A2A subtype. nih.gov

These findings underscore the importance of the substitution pattern on the adenine core for achieving receptor subtype selectivity.

Table 2: Effect of Adenine Core Substitutions on Adenosine Receptor Affinity

| Position of Substitution | Substituent | Effect on Receptor Affinity | Reference |

|---|---|---|---|

| N6 | Bulky Chains | Increased A1 and A3 affinity | nih.gov |

| C2 | Chlorine | Favored A2A interaction | nih.gov |

Computational Chemistry Approaches in SAR Analysis

Computational chemistry plays a vital role in elucidating the SAR of adenine derivatives, providing insights that are often difficult to obtain through experimental methods alone. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are particularly valuable.

A QSAR study on a series of 8-azaadenine analogues as A1 adenosine receptor antagonists successfully identified key structural features required for receptor interaction. nih.gov The resulting model was able to predict the activity of new molecules, demonstrating the power of QSAR in guiding the design of more potent compounds. nih.gov

Molecular dynamics simulations have been used to study the binding of nitroquinoxaline derivatives to DNA, revealing that the interaction is entropically favored and driven by hydrophobic interactions. nih.gov Such simulations can provide a dynamic picture of how a ligand interacts with its target, highlighting key residues and conformational changes.

These computational approaches allow for the screening of virtual libraries of compounds and the prioritization of candidates for synthesis, thereby accelerating the drug discovery process.

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a powerful tool for identifying the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophore model for a particular target can be generated based on the structures of known active compounds.

For adenine derivatives, a pharmacophore model would typically include features such as a hydrogen bond donor (the N6-amino group), a hydrogen bond acceptor (the nitrogen atoms of the purine (B94841) ring), and a hydrophobic region (represented by the benzyl moiety). The relative spatial arrangement of these features is critical for effective binding.

The design of new ligands based on the this compound scaffold would involve modifying its structure to better match the pharmacophore of the target protein. For example, if the target has a large hydrophobic pocket, the benzyl group could be replaced with a larger, more hydrophobic group like a naphthyl or biphenyl (B1667301) moiety. If additional hydrogen bonding interactions are desired, polar substituents could be introduced on the benzyl ring or the adenine core.

Development and Evaluation of Analogues and Prodrug Strategies

Design and Synthesis of Related Purine (B94841) Acetate (B1210297) Derivatives

The design of analogues of Benzyl (B1604629) 2-(6-amino-9H-purin-9-yl)acetate has primarily involved modifications at three key positions: the purine ring, the acetate linker, and the benzyl ester group. The synthesis of these derivatives often follows established protocols for the N9-alkylation of purine bases.

One common synthetic route involves the reaction of a protected or unprotected 6-aminopurine with a suitable haloacetate ester in the presence of a base. For instance, the synthesis of benzyl-substituted purine analogues can be achieved by alkylating 2-amino-6-chloropurine with various benzyl bromide reagents in the presence of potassium carbonate in acetonitrile researchgate.net. This method allows for the introduction of a diverse range of substituents on the benzyl group.

Another approach involves the solid-phase synthesis of N9-substituted purine derivatives, which is particularly useful for creating a library of compounds for screening purposes. This method typically starts with a polymer-supported amine that is acylated with an amino acid, followed by arylation with a di-chlorinated pyrimidine (B1678525). Subsequent chemical transformations lead to the formation of the purine ring, and the final compound is cleaved from the solid support.

The following table summarizes some of the related purine acetate derivatives that have been synthesized, highlighting the versatility of the synthetic approaches.

| Compound ID | Purine Analogue | Ester Group | Synthetic Approach | Reference |

| 1 | 2-Amino-6-chloro-9H-purine | Benzyl | Alkylation with benzyl bromide | researchgate.net |

| 2 | N6-Methyladenine | Benzyl | N9-alkylation | General Purine Synthesis |

| 3 | 2,6-Diaminopurine | Ethyl | Reaction with ethyl bromoacetate | General Purine Synthesis |

| 4 | 6-Mercaptopurine | Methyl | Esterification of N9-acetic acid | General Purine Synthesis |

Exploration of Alternative Ester or Amide Linkages

To modulate the physicochemical and pharmacokinetic properties of Benzyl 2-(6-amino-9H-purin-9-yl)acetate, researchers have explored the replacement of the benzyl ester linkage with other ester or amide functionalities. This strategy is a cornerstone of prodrug design, aiming to improve parameters such as aqueous solubility, membrane permeability, and metabolic stability.

The rationale behind exploring alternative esters lies in the fact that the rate of enzymatic hydrolysis, and thus the release of the active purine analogue, can be finely tuned by altering the steric and electronic properties of the alcohol moiety of the ester. For example, replacing the benzyl group with smaller alkyl groups (e.g., methyl, ethyl) or more hindered groups (e.g., tert-butyl) can significantly impact the rate of cleavage by esterases.

Similarly, the conversion of the ester to an amide linkage introduces a greater degree of metabolic stability, as amides are generally more resistant to enzymatic hydrolysis than esters mdpi.com. The synthesis of amide analogues can be achieved through the coupling of the N9-purine acetic acid with a variety of amines using standard peptide coupling reagents. This approach allows for the introduction of a wide range of substituents, further enabling the modulation of the compound's properties.

The table below provides a conceptual overview of how different linkages could influence the properties of the parent compound.

| Linkage Type | Example Moiety | Expected Impact on Stability | Rationale |

| Ester | Methyl, Ethyl | Lower stability | Less sterically hindered, more susceptible to esterases |

| Ester | tert-Butyl | Higher stability | Increased steric hindrance reduces enzyme access |

| Ester | Phenyl | Similar to Benzyl | Electronic effects may slightly alter hydrolysis rates |

| Amide | Alkyl amide | Significantly higher stability | Amide bonds are more resistant to hydrolysis than esters |

| Amide | Aryl amide | Highest stability | Resonance stabilization of the amide bond |

Investigation of Bioisosteric Replacements on the Benzyl Group

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties u-tokyo.ac.jp. In the context of this compound, the benzyl group is a prime target for bioisosteric replacement.

The phenyl ring of the benzyl group can be replaced with various heteroaromatic rings, such as pyridine, thiophene, or furan. These changes can influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability. For instance, introducing a nitrogen atom in the ring (as in a pyridyl group) can increase polarity and potentially lead to improved aqueous solubility.

Furthermore, substitution on the phenyl ring itself can be considered a form of bioisosteric replacement. The introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the ring and its interaction with biological targets or metabolizing enzymes. For example, fluorination of the phenyl ring is a common strategy to block sites of metabolic oxidation and can improve metabolic stability.

Below is a table outlining potential bioisosteric replacements for the benzyl group and their anticipated effects.

| Original Group | Bioisosteric Replacement | Potential Advantages |

| Phenyl | Pyridyl | Increased polarity, potential for new hydrogen bonds |

| Phenyl | Thienyl | Altered electronic properties, potential for different binding interactions |

| Phenyl | Cyclohexyl | Increased lipophilicity, removal of aromatic interactions |

| Hydrogen (on phenyl) | Fluorine | Blocked metabolism, altered electronic properties |

| Methyl (on phenyl) | Trifluoromethyl | Increased lipophilicity, altered electronic properties |

Academic Assessment of Prodrug Potential and Bioreversible Linkages in Non-Human Systems

The evaluation of this compound and its analogues as prodrugs is a critical step in their preclinical development. These studies are typically conducted in non-human systems, such as in vitro cell cultures and in vivo animal models, to assess the release of the active purine analogue and its subsequent biological effects.

In vitro studies often involve incubating the prodrug with various biological media, such as plasma, liver homogenates, or specific enzyme preparations, to determine the rate and extent of its conversion to the parent drug mdpi.com. For ester-based prodrugs, carboxylesterases are the primary enzymes responsible for their hydrolysis. The stability of the prodrug in these systems provides valuable information about its likely fate in a biological system. For instance, a prodrug that is rapidly hydrolyzed in liver homogenates may be efficiently activated in vivo, while one that is stable may have a longer duration of action or require a different activation mechanism.

In vivo studies in animal models, such as rodents, are essential to understand the pharmacokinetics and efficacy of the prodrug. These studies can determine the oral bioavailability of the prodrug, its distribution to various tissues, and the concentration of the released active drug over time. For example, a study on a prodrug of geraniol and ferulic acid demonstrated its hydrolysis in rat whole blood and liver homogenates, indicating its potential for in vivo activation mdpi.com.

The following table summarizes the types of non-human systems used to evaluate the prodrug potential of purine analogues and the key parameters assessed.

| System | Purpose | Key Parameters Measured |

| Cell-free systems (e.g., plasma, liver homogenates) | Assess chemical and enzymatic stability | Half-life of the prodrug, rate of parent drug appearance |

| Cell culture models (e.g., cancer cell lines) | Evaluate cell permeability and intracellular conversion | Intracellular concentration of prodrug and parent drug, cytotoxicity |

| Animal models (e.g., mice, rats) | Determine pharmacokinetic profile and in vivo efficacy | Oral bioavailability, plasma concentration-time profiles, tissue distribution, therapeutic efficacy |

These preclinical assessments are crucial for selecting the most promising candidates for further development and for understanding the structure-activity relationships that govern the performance of these purine-based prodrugs.

Future Research Directions and Theoretical Applications

Untapped Biological Targets for Academic Exploration

The structural similarity of Benzyl (B1604629) 2-(6-amino-9H-purin-9-yl)acetate to endogenous purines suggests a high probability of interaction with a wide range of biological macromolecules. Adenine (B156593) and its derivatives are fundamental to numerous cellular processes, acting as components of nucleic acids, cofactors like NAD and FAD, and signaling molecules such as ATP and cAMP. nih.govwikipedia.org Consequently, enzymes and receptors within these pathways are prime candidates for modulation by this compound.

Table 1: Potential Biological Targets for Benzyl 2-(6-amino-9H-purin-9-yl)acetate

| Target Class | Specific Examples | Rationale for Interaction |

| Purine (B94841) Salvage Pathway Enzymes | Adenine Phosphoribosyltransferase (APRT), Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | The adenine core could act as a substrate or inhibitor, impacting nucleotide synthesis. researchgate.net |

| Adenosine (B11128) Receptors | A1, A2A, A2B, A3 | N9-substituted adenines are known to be potent antagonists of adenosine receptors. acs.orgmdpi.comnih.gov |

| Kinases | Protein Kinases, Lipid Kinases | The purine scaffold is a common feature in many kinase inhibitors. |

| Poly (ADP-ribose) Polymerases (PARPs) | PARP1, PARP2 | The adenine moiety is recognized by the NAD+ binding site of PARP enzymes. |

| Sirtuins | SIRT1, SIRT2, SIRT3 | As NAD+-dependent deacetylases, sirtuins are potential targets for molecules mimicking parts of the NAD+ structure. |

| Methyltransferases | DNA Methyltransferases (DNMTs), Protein Methyltransferases (PMTs) | The adenine base is a key component of the S-adenosylmethionine (SAM) cofactor. academie-sciences.fr |

Future academic exploration could focus on screening this compound against a panel of these "untapped" targets. Such studies would likely uncover novel biological activities and provide valuable insights into the function of these proteins. The benzyl acetate (B1210297) group at the N9 position offers a unique chemical handle that could confer selectivity for specific targets over endogenous ligands.

Potential as a Biochemical Probe in Purine Metabolism Research

The study of purine metabolism, a cornerstone of cellular function, often relies on molecular probes to trace pathways and elucidate regulatory mechanisms. nih.govnih.gov this compound is theoretically well-suited for this role.

The compound could be synthesized with isotopic labels (e.g., ¹³C, ¹⁵N in the purine ring or ¹³C in the acetate moiety) or a fluorescent tag attached to the benzyl group. These modified versions could be introduced into cellular systems to:

Trace Metabolic Fates: By tracking the labeled atoms, researchers could follow the incorporation of the adenine core into various metabolic pools, including nucleotides and nucleic acids. This could reveal novel aspects of purine salvage and interconversion pathways.

Identify Protein-Ligand Interactions: A version of the compound with a photo-crosslinkable group could be used to covalently link to and identify its binding partners within the cell. This is a powerful method for target deconvolution.

Visualize Purine-Related Processes: A fluorescently tagged derivative could enable the visualization of its uptake, subcellular localization, and dynamic interactions with cellular components in real-time using advanced microscopy techniques. This could shed light on the spatial organization of purine metabolism, including the dynamics of the purinosome, a multi-enzyme complex involved in de novo purine synthesis. nih.gov

The ester linkage in the side chain also presents an interesting feature for a probe, as its hydrolysis by cellular esterases could be a mechanism for intracellular activation or could be monitored to assess esterase activity.

Integration into Advanced Drug Discovery Methodologies (Excluding Clinical Stages)

The purine scaffold is considered a "privileged structure" in drug discovery, meaning it is a molecular framework that can bind to multiple, unrelated biological targets. nih.gov this compound can be integrated into several modern drug discovery approaches.

One key methodology is fragment-based drug discovery (FBDD) . The core molecule can be considered a fragment that could be identified in a screen against a therapeutic target. Subsequent optimization would involve modifying the benzyl acetate side chain to improve potency and selectivity.

Another approach is its use in DNA-encoded library (DEL) synthesis . The N9-acetic acid moiety provides a convenient point for chemical ligation to a DNA tag. The 6-amino group can also be a point of diversification. Large libraries of related compounds could be synthesized and screened against a multitude of protein targets simultaneously, rapidly identifying potential drug leads.

Furthermore, this compound could serve as a starting point for scaffold hopping , where its core structure is used as a template to design novel, non-purine-based molecules with similar biological activities but potentially improved pharmacological properties. acs.org

Development of Novel Assay Systems for Compound Evaluation

The development of robust and efficient assay systems is crucial for evaluating the biological activity of new chemical entities. criver.com this compound and its derivatives could be instrumental in creating such assays.

For instance, if the compound is found to be a potent and selective inhibitor of a particular enzyme, it could be used as a reference compound in an assay designed to screen for other inhibitors of that enzyme.

A fluorescent derivative of the compound could be used to develop a competitive binding assay . In this format, a library of unlabeled compounds would be screened for their ability to displace the fluorescent probe from its target protein, with a decrease in fluorescence polarization or FRET signal indicating a binding event.

Moreover, if the compound is found to modulate a specific cellular pathway, a cell-based phenotypic assay could be developed. criver.com For example, if it affects cell cycle progression, a high-content imaging assay could be established to screen for other compounds that induce a similar phenotype. The release of adenine from substrates can also be used to develop activity assays using mass spectrometry. nih.gov

Computational and In Silico Screening Applications

Computational methods are indispensable in modern drug discovery for predicting the properties and interactions of small molecules. nih.gov this compound can be a valuable subject for various in silico studies.

Table 2: In Silico Applications for this compound

| Computational Method | Application |

| Molecular Docking | Predict the binding mode and affinity of the compound against the 3D structures of potential protein targets. mdpi.com |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the compound within the binding site of a target to assess the stability of the interaction. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | If a series of analogs with varying activity is synthesized, QSAR models can be built to predict the activity of new, unsynthesized compounds. nih.gov |

| Pharmacophore Modeling | Define the key chemical features of the compound responsible for its biological activity, which can then be used to search virtual libraries for other molecules with similar features. nih.gov |

| Virtual Screening | Use the 3D structure of the compound as a query to search large databases of molecules to identify compounds with similar shapes and chemical properties. |

These computational approaches can guide the design of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles, thereby accelerating the drug discovery process and reducing the need for extensive and costly experimental screening. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Benzyl 2-(6-amino-9H-purin-9-yl)acetate, and how can reaction conditions be optimized?

- Methodology : Pd-catalyzed coupling or nucleophilic substitution is commonly employed for purine derivatives. For example, Pd(OAc)₂ with PhI(OAc)₂ under inert atmosphere (e.g., N₂) at 100°C achieves high yields (~93%) . Optimization includes varying catalysts (e.g., Pd complexes), reaction time (1–24 hours), and temperature (80–120°C). Purification via silica gel chromatography or recrystallization ensures purity.

- Characterization : Use X-ray crystallography (SHELXL , ORTEP-III ) for structural confirmation and NMR (¹H/¹³C) to verify regioselectivity.

Q. How can the stability of this compound be assessed under experimental conditions?

- Methodology : Monitor hydrolysis kinetics in aqueous buffers (pH 4–9) at 25–37°C using HPLC or LC-MS. Benzyl acetate derivatives hydrolyze to benzyl alcohol and acetic acid via esterase activity, as shown in keratinocyte studies . Stabilizers like antioxidants (e.g., BHT) or low-temperature storage (-20°C) mitigate degradation.

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- NMR : ¹H NMR identifies aromatic protons (δ 7.2–8.3 ppm for purine) and benzyl/acetate groups (δ 5.1–5.3 ppm for CH₂, δ 2.1 ppm for CH₃). ¹³C NMR confirms carbonyl (δ 170–175 ppm) and purine carbons .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 298.12).

- X-ray Diffraction : Single-crystal analysis resolves bond angles and torsional strain .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for this compound derivatives?

- Methodology :

- Dynamic NMR : Analyze tautomeric equilibria (e.g., purine N7 vs. N9 protonation) by variable-temperature NMR .

- Isotopic Labeling : Use ¹⁵N-labeled precursors to track amino group interactions .

- Computational Modeling : Compare experimental shifts with DFT-calculated (B3LYP/6-31G*) spectra to identify conformational isomers .

Q. What strategies are effective for enhancing the bioactivity of this compound in pharmacological studies?

- Methodology :

- Structure-Activity Relationship (SAR) : Modify substituents at C6 (amino group) and N9 (benzyl/alkyl groups). For example, 9-isopropyl analogs show antitumor activity , while 6-arylpurines exhibit antibacterial properties .

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) for targeted delivery .

- In Vitro Assays : Test cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase assays), and metabolic stability in hepatic microsomes .

Q. How can conflicting crystallographic data from different refinement software be reconciled?

- Methodology :

- Cross-Validation : Refine the same dataset using SHELXL and Olex2, comparing R-factors and electron density maps.

- Twinning Analysis : For twinned crystals, use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning .

- Validation Tools : Employ checkCIF/PLATON to identify outliers in bond lengths/angles .

Q. What experimental approaches mitigate side reactions during purine functionalization?

- Methodology :

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for the 6-amino group to prevent undesired alkylation .

- Regioselective Catalysis : Employ Pd-catalyzed C–H activation (e.g., directing groups like acetate) for selective C2/C8 functionalization .

- Kinetic Control : Optimize reaction stoichiometry (e.g., limiting benzyl bromide) to minimize over-alkylation.

Data Analysis and Interpretation

Q. How should researchers address contradictory biological activity data across studies?

- Methodology :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) from independent studies. For instance, discrepancies in antitumor activity may arise from HeLa vs. MCF-7 cell line sensitivity .

- Dose-Response Curves : Re-evaluate EC₅₀ values using standardized protocols (e.g., NIH/NCATS guidelines).

- Mechanistic Studies : Use RNA-seq/proteomics to identify off-target effects or metabolic pathways influenced by the compound.

Q. What computational tools are recommended for modeling interactions between this compound and biological targets?

- Methodology :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinity to purine receptors (e.g., adenosine A₂A) .

- MD Simulations : GROMACS/AMBER for assessing stability of ligand-protein complexes over 100-ns trajectories.

- QSAR : Develop regression models using descriptors like logP, polar surface area, and H-bond donors .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.